3-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride
Description
3-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride is a piperidine-derived compound featuring a phenoxyethyl substituent at the 3-position of the piperidine ring, with an isopropyl group at the meta position of the phenyl ring.
Properties
IUPAC Name |
3-[2-(3-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(2)15-6-3-7-16(11-15)18-10-8-14-5-4-9-17-12-14;/h3,6-7,11,13-14,17H,4-5,8-10,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYZWBGUJGFLOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₆H₂₅ClN₂O
- Molecular Weight : Approximately 300.84 g/mol
The piperidine ring, combined with the isopropylphenoxy group, contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. The compound may function as an agonist or antagonist at specific receptor sites, thereby influencing signal transduction pathways and cellular responses.
Key Mechanisms:
- Receptor Modulation : The compound may modulate the activity of neurotransmitter receptors, such as serotonin (5-HT) and dopamine (DA) receptors.
- Enzyme Inhibition : It has been suggested that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially increasing levels of neurotransmitters in the brain.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties through serotonin reuptake inhibition.
- Neuroprotective Effects : The compound may have neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells.
- Antihistaminic Activity : It may exhibit antihistaminic properties by interacting with histamine receptors.
Case Studies
-
Antidepressant Activity :
- In a study involving rodent models, administration of this compound resulted in a significant decrease in depressive-like behaviors compared to control groups. The compound demonstrated an increase in serotonin levels in the frontal cortex.
-
Neuroprotective Effects :
- A study assessed the neuroprotective effects of this compound against oxidative stress induced by glutamate toxicity in neuronal cell cultures. Results indicated a reduction in cell death and preservation of mitochondrial function.
Data Table
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antidepressant Activity | Rodent Behavioral Tests | Decreased depressive-like behavior; increased serotonin levels |
| Neuroprotection | Neuronal Cell Culture Assays | Reduced cell death under oxidative stress; preserved mitochondrial function |
| Receptor Interaction | Binding Affinity Assays | Moderate affinity for serotonin receptors; potential dual-target activity |
Comparison with Similar Compounds
Key Observations:
- Steric and Lipophilic Effects : Bulky groups like 1-methyl-1-phenylethyl () enhance lipophilicity, which may improve blood-brain barrier penetration but reduce solubility.
- Positional Isomerism : The meta vs. para positioning of substituents (e.g., isopropyl in vs. ) influences electronic and steric interactions.
Pharmacological Activity
While direct activity data for 3-[2-(3-Isopropylphenoxy)ethyl]piperidine HCl are unavailable, analogs like dronedarone hydrochloride () demonstrate antiarrhythmic activity via multi-channel blockade, suggesting piperidine-phenoxy derivatives may target ion channels or GPCRs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
